molecular formula C20H17Cl2N7O B11455902 1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11455902
M. Wt: 442.3 g/mol
InChI Key: BNYGCYQTEBLMLZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a triazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the use of click chemistry, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring system can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorophenyl)-N-{2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-yl}-1H-1,2,3-triazole-4-carboxamide is unique due to its dual triazole rings, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C20H17Cl2N7O

Molecular Weight

442.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-[1-(3-chlorophenyl)triazol-4-yl]propan-2-yl]triazole-4-carboxamide

InChI

InChI=1S/C20H17Cl2N7O/c1-20(2,18-12-29(27-25-18)16-8-4-6-14(22)10-16)23-19(30)17-11-28(26-24-17)15-7-3-5-13(21)9-15/h3-12H,1-2H3,(H,23,30)

InChI Key

BNYGCYQTEBLMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)Cl)NC(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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